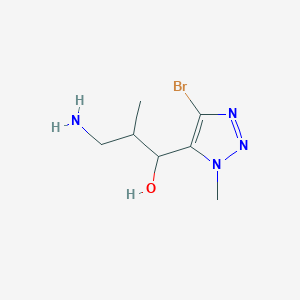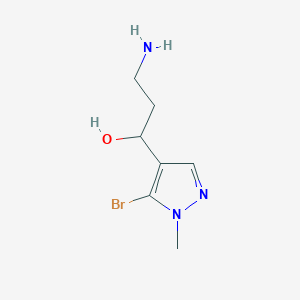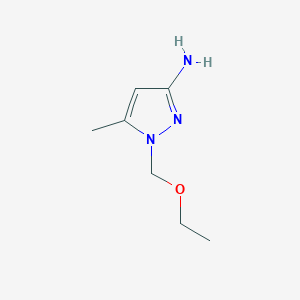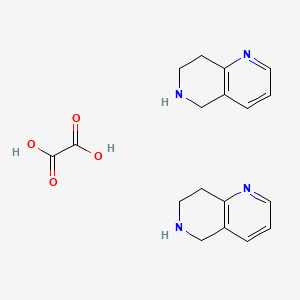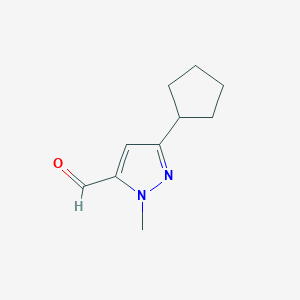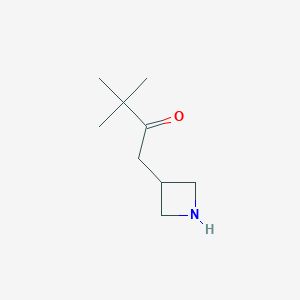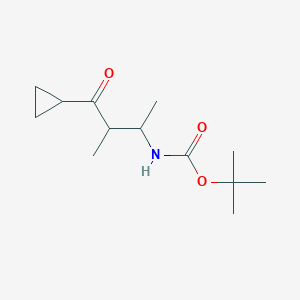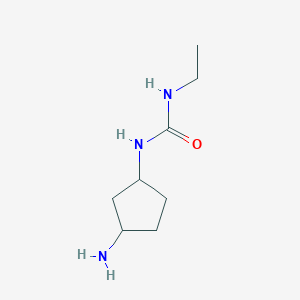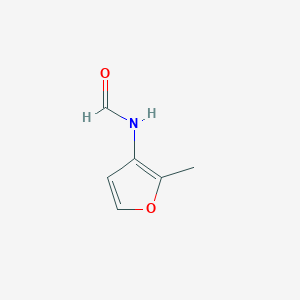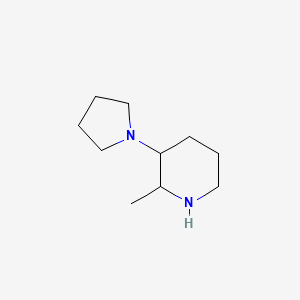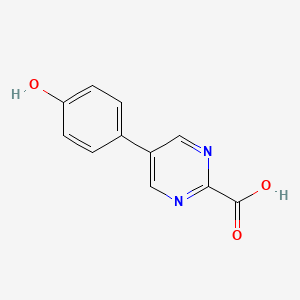
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid: is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a hydroxyphenyl group and a carboxylic acid group. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid typically involves the condensation of 4-hydroxybenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds with potential pharmacological activities .
Biology: In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the expression of certain inflammatory mediators, making it a candidate for the development of new anti-inflammatory drugs .
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory and antioxidant agent. Its ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and signaling molecules involved in inflammation and oxidative stress . For example, it can inhibit the activity of nuclear factor kappa B (NF-κB) and inducible nitric oxide synthase (iNOS), which are key players in the inflammatory response .
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylpyrimidine: Similar structure but lacks the carboxylic acid group.
2,4-Dihydroxy-5-(β-hydroxyethyl)pyrimidine: Contains additional hydroxy groups and a hydroxyethyl substituent.
Uniqueness: 5-(4-Hydroxyphenyl)pyrimidine-2-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups enhances its reactivity and potential pharmacological properties .
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
5-(4-hydroxyphenyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O3/c14-9-3-1-7(2-4-9)8-5-12-10(11(15)16)13-6-8/h1-6,14H,(H,15,16) |
Clé InChI |
LHTSAXYECFDOKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





